molecular formula C10H9NO5 B14494038 4,5-Dimethoxy-2-nitro-1-benzofuran CAS No. 65162-17-6

4,5-Dimethoxy-2-nitro-1-benzofuran

Cat. No.: B14494038
CAS No.: 65162-17-6
M. Wt: 223.18 g/mol
InChI Key: HIQPRSKZFSITDN-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups and a nitro group attached to the benzofuran core. Benzofurans are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-nitro-1-benzofuran typically involves the nitration of a benzofuran derivative. One common method is the electrophilic nitration of benzofuran using a mixture of ammonium cerium(IV) nitrate and acetic anhydride at room temperature. This reaction yields 2-nitrobenzofuran, which can then be further modified to introduce the methoxy groups at the 4 and 5 positions .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale nitration and subsequent functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-1-benzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethoxy-2-nitro-1-benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-nitro-1-benzofuran is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

65162-17-6

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

4,5-dimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO5/c1-14-8-4-3-7-6(10(8)15-2)5-9(16-7)11(12)13/h3-5H,1-2H3

InChI Key

HIQPRSKZFSITDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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